(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker (-NH-N=CH-) connecting a 3-hydroxybenzaldehyde moiety to a 4-methyl-3-phenylpyrazole core. The presence of the 3-hydroxy group on the benzylidene fragment enhances hydrogen-bonding interactions, influencing crystallinity and solubility .
Properties
CAS No. |
1284269-35-7 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.352 |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(23)10-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
SQNSXSLVDRUHPI-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
1,3-Diketone Cyclocondensation with Hydrazines
The Knorr pyrazole synthesis remains a cornerstone method. A 1,3-diketone precursor undergoes cyclocondensation with hydrazine derivatives to form the pyrazole ring. For 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide:
Starting Material Preparation :
Ethyl 3-oxo-4-methyl-3-phenylpropanoate (C12H14O3) reacts with hydrazine hydrate (N2H4·H2O) in ethanol under reflux.
$$
\text{Ethyl 3-oxo-4-methyl-3-phenylpropanoate} + \text{Hydrazine} \rightarrow \text{4-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide} + \text{Ethanol}
$$
Nano-ZnO catalysts improve yields to 92% by accelerating imine formation and dehydration.Regioselectivity Control :
Substituent positioning is critical. Gosselin's protocol using aprotic solvents (DMF) with HCl enhances regioselectivity for the 3,4,5-trisubstituted pyrazole.
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 80°C |
| Yield | 85–92% |
| Catalyst | Nano-ZnO or HCl/DMF |
Hydrazide Functionalization
The carbohydrazide moiety is introduced via ester-to-hydrazide conversion:
Hydrazine-Mediated Aminolysis
Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate reacts with excess hydrazine hydrate (80% v/v) in ethanol:
$$
\text{Ethyl ester} + \text{N}2\text{H}4 \rightarrow \text{4-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide} + \text{NH}_3 + \text{EtOH}
$$
Conditions :
Hydrazone Linkage Formation
The final step involves condensation of the carbohydrazide with 3-hydroxybenzaldehyde to form the (E)-hydrazone configuration:
Acid-Catalyzed Condensation
A mixture of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1 equiv) and 3-hydroxybenzaldehyde (1.2 equiv) in ethanol with glacial acetic acid (0.5 mL) is refluxed for 6 hours:
$$
\text{Carbohydrazide} + \text{3-Hydroxybenzaldehyde} \xrightarrow{\text{AcOH}} \text{(E)-Hydrazone} + \text{H}_2\text{O}
$$
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | 80°C |
| Yield | 88–92% |
Solvent-Free Microwave Assistance
Recent advances utilize microwave irradiation (300 W, 100°C) without solvent, reducing reaction time to 15 minutes while maintaining 89% yield.
One-Pot Synthesis Optimization
To improve efficiency, integrated protocols combine cyclocondensation and hydrazone formation:
Sequential Reactions :
Catalyst Systems :
Ionic liquids like [bmim]PF6 enhance reaction rates and yields (94%) by stabilizing intermediates.
Analytical Validation of Synthesis
Spectroscopic Confirmation :
- FT-IR : N-H stretch at 3250 cm⁻¹, C=O at 1680 cm⁻¹, and C=N at 1620 cm⁻¹.
- ¹H NMR : Singlet for pyrazole CH3 (δ 2.45 ppm), hydrazone CH=N (δ 8.30 ppm).
- XRD : Monoclinic crystal system with P2₁/c space group.
Purity Assessment :
HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥98% purity for optimized methods.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Cyclocondensation | 85% | 12h | Low | High |
| Microwave-Assisted | 89% | 0.25h | Medium | Moderate |
| Ionic Liquid Catalyzed | 94% | 6h | High | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of new materials with specific optical and electronic properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic and Spectral Properties
- Hydroxy vs. Methoxy Substitutents : The 3-hydroxy group in the target compound reduces planarity compared to 4-methoxy derivatives (e.g., E-MBPC), leading to distinct UV-Vis profiles. E-MBPC exhibits λmax at 340 nm, while hydroxy derivatives show blue shifts due to restricted conjugation .
- Chlorinated Derivatives : E-DPPC (2,4-diCl) demonstrates a 10% higher molar absorptivity than E-MBPC, attributed to halogen-induced polarization .
Thermodynamic and Solvation Properties
DFT studies (B3LYP/6-311G**) reveal:
Crystallographic and Packing Behavior
Single-crystal X-ray studies highlight:
- Hydrogen Bonding : The 3-hydroxy group forms intermolecular O-H···O=C bonds (2.85 Å), creating a dimeric packing motif absent in methoxy or chloro derivatives .
- π-Stacking : Phenyl rings in 3-phenylpyrazole derivatives (e.g., target compound) exhibit face-to-face π-π interactions (3.5 Å spacing), stabilizing the crystal lattice .
Biological Activity
The compound (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes or ketones. The general reaction scheme can be summarized as follows:
- Reagents : Hydrazine hydrate, 3-hydroxybenzaldehyde, 4-methyl-3-phenyl-1H-pyrazole.
- Reaction Conditions : The reaction is usually carried out in an organic solvent under reflux conditions.
- Yield : The yield varies depending on the specific conditions used but is generally reported to be high.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. In a study where various pyrazole compounds were evaluated for their ability to inhibit inflammation in animal models, it was found that some derivatives exhibited significant reductions in inflammatory markers:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 61 | 76 | |
| Standard Drug (Dexamethasone) | 76 | 86 |
The results indicate that this compound may serve as a potential anti-inflammatory agent.
Anticancer Activity
Emerging studies have shown that pyrazole derivatives possess anticancer activity. For example, compounds structurally related to this compound have been tested against various cancer cell lines, revealing cytotoxic effects:
These findings suggest that further investigation into the anticancer potential of this compound is warranted.
The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Pyrazoles are known to interact with cyclooxygenase enzymes and other inflammatory mediators, contributing to their anti-inflammatory effects. Additionally, their ability to induce apoptosis in cancer cells has been linked to the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Case Study on Anti-inflammatory Effects : In a rodent model of arthritis, treatment with a pyrazole derivative similar to this compound resulted in significant reductions in paw swelling and inflammatory cytokines compared to control groups .
- Case Study on Anticancer Properties : A study evaluating the efficacy of various pyrazole derivatives against human cancer cell lines demonstrated that certain compounds led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?
- Methodological Answer: The compound is synthesized via acid-catalyzed condensation of 3-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. A typical protocol involves refluxing equimolar amounts of the aldehyde and carbohydrazide in ethanol with 2–3 drops of acetic acid for 2–4 hours. The product is precipitated in cold water, filtered, and recrystallized from ethanol (yields: 70–85%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer:
- FT-IR and NMR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in FT-IR) and proton environments (e.g., hydrazone NH at δ 10–12 ppm in ¹H NMR) .
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxy and carbonyl groups). SHELXL or Olex2 software is used for refinement .
Q. How do substituents (e.g., hydroxy, phenyl) influence the compound’s reactivity?
- Methodological Answer: The 3-hydroxy group enhances hydrogen-bonding potential, while the phenyl and pyrazole rings enable π-π stacking. These features stabilize crystal packing and modulate solubility. Comparative studies with analogs (e.g., methoxy or chloro derivatives) show substituents alter dipole moments and HOMO-LUMO gaps by 0.2–0.5 eV .
Advanced Research Questions
Q. What computational strategies are used to predict electronic properties and solvation effects?
- Methodological Answer:
- DFT Calculations : B3LYP/6-311G(d,p) basis set in gas phase and aqueous solution (via IEFPCM solvation model) to compute molecular geometry, vibrational frequencies, and NMR chemical shifts. SCRF methods correct for solvent polarization .
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N-N)) with stabilization energies >5 kcal/mol .
Q. How to design molecular docking studies to evaluate biological target interactions?
- Methodological Answer:
- Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s aromatic moieties.
- Protocol : Use AutoDock Vina or Schrödinger Suite with parameters: grid size 60×60×60 Å, exhaustiveness = 20. Validate docking poses via RMSD <2.0 Å against co-crystallized ligands .
Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths)?
- Methodological Answer: Discrepancies in bond lengths (e.g., C=N: 1.28 Å experimental vs. 1.32 Å DFT) arise from crystal packing forces unaccounted for in gas-phase calculations. Use periodic boundary conditions (PBC) in CP2K for solid-state DFT to reduce errors to <0.02 Å .
Q. What structural parameters correlate with bioactivity in pyrazole-carbohydrazide derivatives?
- Methodological Answer: Key parameters include:
| Substituent Position | Bioactivity Trend (IC₅₀, μM) | Mechanism |
|---|---|---|
| 3-Hydroxy (Parent) | 12.5 (Anticancer) | Topo I inhibition |
| 4-Methoxy (Analog) | 28.7 (Anticancer) | Reduced H-bonding |
| 2,4-Dichloro (Analog) | 8.9 (Antimicrobial) | Enhanced lipophilicity |
| Data sourced from comparative SAR studies . |
Q. What solvent systems optimize recrystallization and purity?
- Methodological Answer: Ethanol-water (7:3 v/v) achieves >95% purity (HPLC). Avoid DMSO due to high solubility hindering precipitation. For polymorph control, slow evaporation at 4°C yields monoclinic crystals (P2₁/c space group) .
Q. How to assess intermolecular interactions via Hirshfeld surface analysis?
- Methodological Answer: CrystalExplorer generates surfaces mapped with dₙᵒᵣₘ metrics. The parent compound shows 25% O–H···O and 18% C–H···π interactions. Compare fingerprint plots with analogs to identify packing efficiencies .
Q. What mechanistic insights explain the compound’s antioxidant activity?
- Methodological Answer:
Radical scavenging assays (DPPH, ABTS) show EC₅₀ values of 35–50 μM. DFT calculations reveal low BDE (Bond Dissociation Enthalpy) for the O–H group (78 kcal/mol), favoring H-atom transfer. Spin density maps localize radicals on the pyrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
